2-Bromo-5-fluoroisonicotinamide
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Overview
Description
“2-Bromo-5-fluoroisonicotinamide” is a chemical compound with the molecular formula C6H4BrFN2O . It has a molecular weight of 219.01 . The IUPAC name for this compound is 2-bromo-5-fluoro-pyridine-4-carboxamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H4BrFN2O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,(H2,9,11) . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 1.8±0.1 g/cm3 . The boiling point is 267.3±40.0 °C at 760 mmHg .
Scientific Research Applications
Fluorinated Compounds in Cancer Therapy
Fluorinated compounds, such as 5-Fluorouracil (5-FU), play a crucial role in cancer treatment due to their ability to interfere with DNA and RNA synthesis in cancer cells. Studies have detailed mechanisms of action, strategies to enhance anticancer activity, and the challenges posed by drug resistance. For instance, Longley, Harkin, and Johnston (2003) discussed the clinical strategies and mechanisms of action of 5-FU in treating cancer, highlighting its importance in chemotherapy despite the limitations due to drug resistance (Longley, Harkin, & Johnston, 2003).
Biochemistry and Pharmacology of Fluorouracil
The biochemical and pharmacological properties of fluorouracil have been extensively studied, revealing its conversion to nucleotide levels for exerting therapeutic effects. Pinedo and Peters (1988) provided a review of 5FU's biochemistry and pharmacology, underscoring its role in inhibiting DNA synthesis through the disruption of thymidylate synthase (Pinedo & Peters, 1988).
Halogenated Nucleosides and Antiviral Activity
The synthesis and evaluation of halogenated nucleosides for antiviral activity illustrate the potential of these molecules in treating viral infections. Watanabe et al. (1983) explored the structure-activity relationships of 2'-halogeno-5-substituted-arabinofuranosylcytosines and -uracils, demonstrating their effectiveness against herpes simplex virus (Watanabe et al., 1983).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-5-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNATWZQSDZHVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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